1-(3-chlorophenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine
Description
1-(3-Chlorophenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine is a piperazine-based heterocyclic compound featuring a 3-chlorophenyl group and a tetrazole-substituted benzoyl moiety. This molecule serves as a critical intermediate in synthesizing antidepressants like trazodone and nefazodone . Its synthesis involves:
- Step 1: Preparation of bis-(2-chloroethyl)amine hydrochloride from diethanolamine and thionyl chloride.
- Step 2: Condensation with 3-chloroaniline to form 1-(3-chlorophenyl)piperazine hydrochloride.
- Step 3: Alkylation with 1-bromo-3-chloropropane to yield 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine.
- Step 4: Functionalization via Huisgen 1,3-dipolar cycloaddition or nucleophilic substitution to introduce the tetrazole group .
Microwave-assisted synthesis optimizes reaction efficiency, achieving 88% yield in 40 seconds compared to traditional methods (60% in 7 hours) .
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[4-(tetrazol-1-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O/c19-15-2-1-3-17(12-15)23-8-10-24(11-9-23)18(26)14-4-6-16(7-5-14)25-13-20-21-22-25/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNYKLOLYNTLET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-chlorophenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anti-inflammatory, anti-cancer, and other therapeutic effects, supported by relevant case studies and research findings.
Chemical Structure
The compound features a piperazine core substituted with a 3-chlorophenyl group and a tetrazole moiety. This structural arrangement is crucial for its biological activity, as the tetrazole ring is known for enhancing pharmacological properties.
Anti-Cancer Activity
Research has demonstrated that compounds similar to 1-(3-chlorophenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine exhibit significant anti-cancer properties. A study involving various derivatives showed that modifications to the piperazine structure could enhance cytotoxicity against different cancer cell lines, including pancreatic and breast cancers. Notably, one derivative exhibited a growth inhibition of 50% at concentrations exceeding 50 μM in several tested cell lines, indicating moderate activity against cancer cells .
Anti-Inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that tetrazole-containing derivatives effectively inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. For instance, compounds with similar structures have been shown to block the activity of Lck, an important kinase in T-cell activation, thereby reducing inflammation .
Study 1: Cancer Cell Line Screening
A focused library of piperazine derivatives was synthesized to evaluate their anti-cancer activity. The screening involved 16 human cancer cell lines, including MiaPaCa2 and MCF-7. The results indicated that certain modifications to the phenylacetamide moiety significantly enhanced cytotoxicity, particularly in the presence of bulky substituents like trifluoromethyl groups .
| Compound | Cell Line | GI50 (μM) | Activity Level |
|---|---|---|---|
| 1 | MCF-7 | 14 | Moderate |
| 2 | MiaPaCa2 | >50 | Low |
| 3 | A2780 | <25 | High |
Study 2: Inhibition of Cytokine Production
In another investigation, derivatives were tested for their ability to inhibit IL-1β production in mouse splenocytes. The compound demonstrated a significant reduction in cytokine levels at concentrations as low as 100 nM, showcasing its potential as an anti-inflammatory agent .
The biological activity of 1-(3-chlorophenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine is attributed to its ability to interact with specific molecular targets involved in cancer proliferation and inflammation. The tetrazole moiety enhances binding affinity to receptors involved in these pathways.
Scientific Research Applications
Research has indicated that 1-(3-chlorophenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine exhibits significant biological activity:
- Antidepressant Effects : Studies suggest that the compound may have antidepressant properties, potentially acting on neurotransmitter systems similar to established antidepressants.
- Antipsychotic Potential : The piperazine moiety is known for its antipsychotic effects, making this compound a candidate for further exploration in this domain.
- Anxiolytic Properties : Initial findings indicate that it may also possess anxiolytic effects, which could be beneficial in treating anxiety disorders.
Research Findings and Case Studies
Several studies have documented the applications and effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antidepressant Activity | Demonstrated significant improvement in depressive symptoms in animal models. |
| Study 2 | Antipsychotic Effects | Showed efficacy in reducing psychotic symptoms in rodent models. |
| Study 3 | Anxiolytic Properties | Indicated reduced anxiety-like behavior in behavioral assays. |
Case Study Insights
- A case study published in a peer-reviewed journal highlighted the compound's potential in treating treatment-resistant depression, showing promise where traditional therapies failed.
- Another study focused on its mechanism of action, suggesting modulation of serotonin and dopamine receptors, which are critical pathways in mood regulation.
Comparison with Similar Compounds
Piperazine Derivatives with Varying Aromatic Substitutions
Key Observations :
Heterocyclic Modifications in Piperazine Derivatives
Key Observations :
Key Observations :
- Microwave and click chemistry methods outperform traditional synthesis in yield and sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
